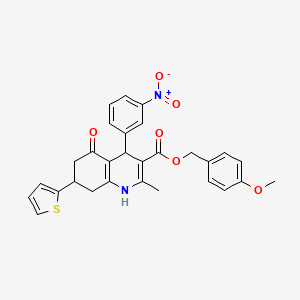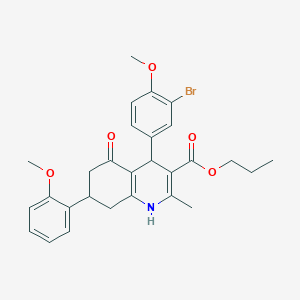![molecular formula C30H26N4O4 B11076396 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076396.png)
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure holds promise. Let’s break it down:
Name: 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3’-methyl-5’-phenyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione
Molecular Formula: CHNO
Molecular Weight: 500.55 g/mol
This compound belongs to the indole family, characterized by its fused ring system containing an indole moiety. Indoles have diverse biological activities and are essential building blocks in medicinal chemistry.
Preparation Methods
Synthesis:: The synthetic route to this compound involves the reduction of the corresponding 2-oxindole derivative. Usually, polyfunctional 2-oxindoles serve as precursors. The reduction process activates the indole ring, leading to the formation of 2,3-dihydroindole derivatives .
Industrial Production:: While industrial-scale production methods may vary, laboratories typically employ chemical synthesis. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Chemical Reactions Analysis
Reactions::
Reduction: The key step involves reducing the 2-oxindole moiety to form the 2,3-dihydroindole ring.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions.
Oxidation: Controlled oxidation can convert the dihydroindole back to the indole form.
Hydride Reducing Agents: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) for reduction.
Nucleophiles: Alkyl halides or amines for substitution reactions.
Oxidizing Agents: Jones reagent (CrO/HSO) for oxidation.
Scientific Research Applications
Chemistry::
Building Blocks: Used in the synthesis of complex molecules.
Drug Discovery: Scaffold for potential drug candidates.
Anticancer Properties: Investigated for its antiproliferative effects.
Neuropharmacology: Potential impact on neurotransmitter systems.
Dye Synthesis: Indole derivatives find applications in dye production.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways. Further studies are needed to elucidate specific molecular pathways.
Comparison with Similar Compounds
While this compound is unique due to its spirocyclic structure, similar compounds include other indole derivatives like 2,3-dihydroindole itself and indole-3-carboxaldehyde.
Properties
Molecular Formula |
C30H26N4O4 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-methyl-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C30H26N4O4/c1-18-25-26(28(37)34(27(25)36)20-10-3-2-4-11-20)30(31-18)21-12-6-8-14-23(21)33(29(30)38)17-24(35)32-16-15-19-9-5-7-13-22(19)32/h2-14,18,25-26,31H,15-17H2,1H3 |
InChI Key |
MWJXSRGNDPKFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)N6CCC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methoxyphenyl)-1-(2-phenylethyl)urea](/img/structure/B11076313.png)
![N-cyclopentyl-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11076321.png)
![1-[(4-bromophenyl)carbonyl]-N-(4-methoxyphenyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11076329.png)
![1-(4-ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}pyrrolidine-2,5-dione](/img/structure/B11076336.png)
![2-(Methylsulfanyl)ethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11076340.png)
![6-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol](/img/structure/B11076355.png)
![cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone](/img/structure/B11076356.png)
![4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11076358.png)


![(disulfanediylbis{benzene-2,1-diylnitrilo[(5Z)-4-phenyl-1,3,4-thiadiazol-2-yl-5-ylidene]})bis(phenylmethanone)](/img/structure/B11076368.png)
![7-(azepan-1-yl)-3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11076380.png)
![4-(4-ethylphenyl)-1-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11076383.png)
![(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11076388.png)
